2-Ethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 4-chlorobenzoate
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Overview
Description
2-Ethoxy-4-(morpholine-4-carbothioyl)phenyl 4-chlorobenzoate: is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes an ethoxy group, a morpholine ring, and a chlorobenzoate moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-4-(morpholine-4-carbothioyl)phenyl 4-chlorobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Ethoxy Group:
Morpholine Ring Formation: The morpholine ring is synthesized through a cyclization reaction involving an amine and an epoxide.
Carbothioylation: The carbothioyl group is introduced via a reaction between a thiol and a carbonyl compound.
Chlorobenzoate Formation: The final step involves the esterification of the phenol derivative with 4-chlorobenzoic acid in the presence of a dehydrating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-(morpholine-4-carbothioyl)phenyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or chlorobenzoate groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a suitable solvent and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
2-Ethoxy-4-(morpholine-4-carbothioyl)phenyl 4-chlorobenzoate has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-ethoxy-4-(morpholine-4-carbothioyl)phenyl 4-chlorobenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting biochemical pathways. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxy-4-(morpholine-4-carbothioyl)phenyl 2,4-dinitrobenzoate
- 2-Ethoxy-4-(morpholine-4-carbothioyl)phenyl acetate
- 2-Ethoxy-4-(morpholine-4-carbothioyl)phenol
Uniqueness
Compared to similar compounds, 2-ethoxy-4-(morpholine-4-carbothioyl)phenyl 4-chlorobenzoate is unique due to the presence of the 4-chlorobenzoate moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications in scientific research and industry.
Properties
Molecular Formula |
C20H20ClNO4S |
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Molecular Weight |
405.9 g/mol |
IUPAC Name |
[2-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C20H20ClNO4S/c1-2-25-18-13-15(19(27)22-9-11-24-12-10-22)5-8-17(18)26-20(23)14-3-6-16(21)7-4-14/h3-8,13H,2,9-12H2,1H3 |
InChI Key |
WHJIKRHXHGHQDX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=S)N2CCOCC2)OC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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